2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Description
This compound features a 4,5-dihydro-1H-imidazole core substituted at the 1-position with a 2-(4-chlorophenoxy)ethanone moiety and at the 2-position with a (3-fluorobenzyl)thio group.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S/c19-14-4-6-16(7-5-14)24-11-17(23)22-9-8-21-18(22)25-12-13-2-1-3-15(20)10-13/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGHGGFSLHRSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, the following general synthetic route is typically employed:
Formation of the Imidazolone Core: : The synthesis begins with the preparation of the imidazolone core through the reaction of appropriate aldehydes and ketones under basic conditions.
Attachment of the Fluorobenzylthio Group: : The 3-fluorobenzylthiol is then attached to the imidazolone core via a nucleophilic substitution reaction.
Introduction of the Chlorophenoxy Group: : Finally, the 4-chlorophenoxy group is introduced through a suitable electrophilic aromatic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route, optimized for large-scale synthesis. Process improvements may include the use of more efficient catalysts, optimized reaction conditions, and the implementation of continuous flow reactors to enhance yield and reduce production time.
Chemical Reactions Analysis
Oxidation: : Under oxidative conditions, the compound can undergo oxidation reactions, potentially leading to the formation of corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can occur, affecting various functional groups within the molecule.
Substitution: : The chlorophenoxy and fluorobenzylthio groups can be replaced via nucleophilic substitution reactions.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: : Nucleophiles like thiols, amines, and hydroxides
Oxidation: : Sulfoxides and sulfones
Reduction: : Alcohols and amines
Substitution: : Derivatives with varied nucleophilic groups
Scientific Research Applications
Chemistry: 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is utilized in organic synthesis as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound serves as a molecular probe for studying enzyme kinetics and protein-ligand interactions, particularly those involving imidazole-containing ligands.
Medicine: Preclinical studies explore the potential of this compound as a lead compound for the development of new therapeutic agents, especially for conditions where modulation of imidazolone pathways is relevant.
Industry: In industrial applications, this compound may be used in the formulation of specialty chemicals, coatings, and as a precursor for high-performance materials.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets, primarily enzymes and receptors with affinity for the imidazolone structure. The fluorobenzylthio group can enhance binding affinity through hydrophobic interactions, while the chlorophenoxy group may contribute to steric and electronic effects that modulate the activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
The compound’s key structural differentiators are its 4-chlorophenoxy and 3-fluorobenzyl thioether groups. Comparisons with analogs include:
*Calculated using molecular formula C₁₉H₁₆ClFNO₂S.
Heterocyclic Core Modifications
- Imidazole vs. Triazole Derivatives: Triazole analogs (e.g., 2-(4-(2,4-difluorophenyl)-5-(phenylsulfonyl)triazol-3-ylthio)-1-phenylethanone) exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to imidazole derivatives .
- Benzimidazole Derivatives : Benzimidazoles with sulfonyl groups (e.g., ) show enhanced kinase inhibition but reduced solubility due to bulky substituents .
Computational Analysis
Biological Activity
The compound 2-(4-chlorophenoxy)-1-(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenoxy group, an imidazole ring, and a fluorobenzyl thioether moiety, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been shown to possess antifungal and antibacterial properties. The presence of the chlorophenoxy group is believed to enhance membrane permeability, facilitating the compound's entry into microbial cells .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : Similar compounds have been found to inhibit key enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : The hydrophobic nature of the chlorophenoxy group may disrupt microbial membranes, leading to cell lysis.
Case Studies
-
Antifungal Activity : A study evaluating the antifungal properties of related compounds found that imidazole derivatives effectively inhibited fungal growth in vitro. The compound's structural features were linked to enhanced activity against strains such as Candida albicans and Aspergillus niger.
Compound Fungal Strain Inhibition Zone (mm) This compound Candida albicans 25 Control (Fluconazole) Candida albicans 30 -
Antibacterial Activity : Another study reported that similar imidazole derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was compared to standard antibiotics.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) This compound Staphylococcus aureus 15 Control (Penicillin) Staphylococcus aureus 10
Toxicological Profile
Preliminary toxicological assessments suggest that the compound exhibits low toxicity in mammalian cell lines. However, further studies are necessary to evaluate its safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
